molecular formula C21H16S B3255747 6-Methyl-2,3-diphenylbenzo[b]thiophene CAS No. 25935-97-1

6-Methyl-2,3-diphenylbenzo[b]thiophene

Cat. No. B3255747
CAS RN: 25935-97-1
M. Wt: 300.4 g/mol
InChI Key: IASIRINYAJXSAS-UHFFFAOYSA-N
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Description

6-Methyl-2,3-diphenylbenzo[b]thiophene is a chemical compound with the formula C21H16S and a molecular weight of 300.42 . It is used for research purposes and is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of thiophene derivatives, including 6-Methyl-2,3-diphenylbenzo[b]thiophene, has been a topic of interest in recent years . A common method involves the cyclization of N-(arylthio)succinimides with alkynes, catalyzed by Sc(OTf)3 . This reaction was carried out with 1.5 equivalents of the corresponding substrate and Sc(OTf)3 (10 mol%) at 100 °C .


Molecular Structure Analysis

The molecular structure of 6-Methyl-2,3-diphenylbenzo[b]thiophene consists of a thiophene ring fused with a benzene ring, with two phenyl groups and a methyl group attached . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Organic Semiconductor Applications

  • High-Performance Semiconductors: A class of semiconductors including thiophene analogues has been developed for organic field-effect transistors. These compounds, similar in structure to 6-Methyl-2,3-diphenylbenzo[b]thiophene, demonstrated good p-type semiconductor properties. Particularly, the selenophene analogue showed a high FET mobility of 0.17 cm² V⁻¹ s⁻¹ (Takimiya et al., 2004).

properties

IUPAC Name

6-methyl-2,3-diphenyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16S/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASIRINYAJXSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,3-diphenylbenzo[b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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